
1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the carboxamide group and the N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl) side chain. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- can be compared with other similar compounds, such as:
1H-Indole-3-carboxamide: This compound has a similar indole core but differs in the position and nature of the substituents.
N-methyl-1H-indole-2-carboxamide: This compound shares the N-methyl and carboxamide groups but lacks the complex side chain.
1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)butyl)-: This compound has a shorter side chain compared to the original compound. The uniqueness of 1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
136817-11-3 |
|---|---|
Molekularformel |
C25H35N5O |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
N-methyl-N-[6-[methyl-[3-(propan-2-ylamino)pyridin-2-yl]amino]hexyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H35N5O/c1-19(2)27-22-14-11-15-26-24(22)29(3)16-9-5-6-10-17-30(4)25(31)23-18-20-12-7-8-13-21(20)28-23/h7-8,11-15,18-19,27-28H,5-6,9-10,16-17H2,1-4H3 |
InChI-Schlüssel |
NJIJEEGZTXJCTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(N=CC=C1)N(C)CCCCCCN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


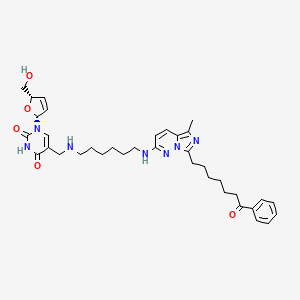
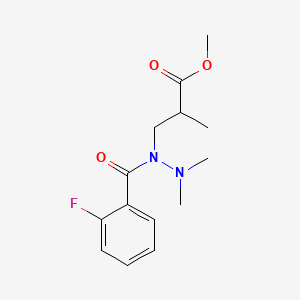
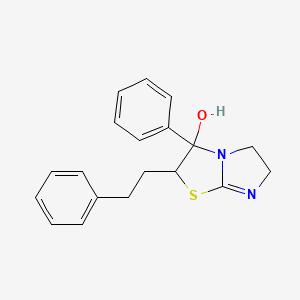

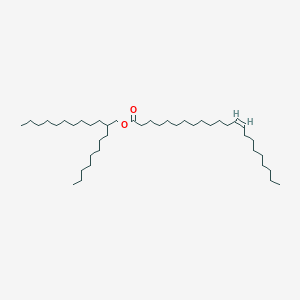
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
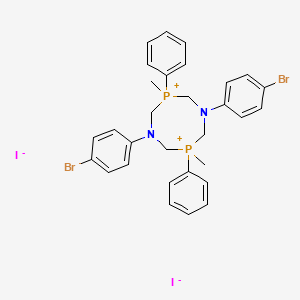

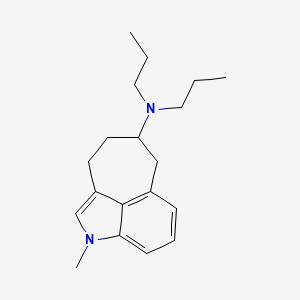

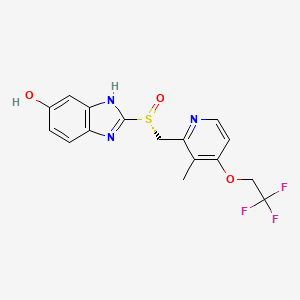


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
